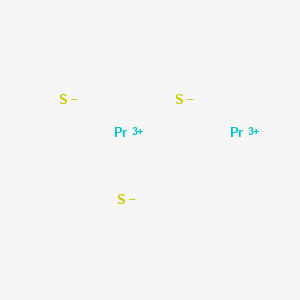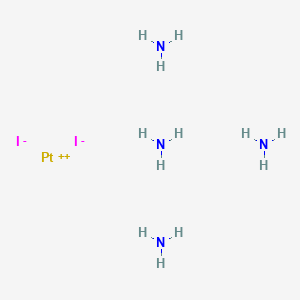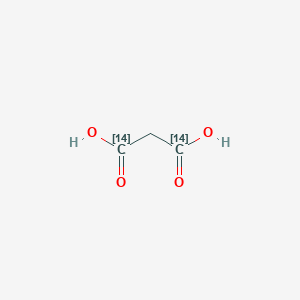
(1,3-14C2)Propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-14C2)Propanedioic acid, also known as malonic acid, is a dicarboxylic acid that is commonly used in organic synthesis. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. This acid is a valuable starting material for the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,3-14C2)Propanedioic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that use carboxylic acids as substrates. This inhibition can lead to a decrease in the activity of these enzymes, which can have a variety of physiological effects.
Biochemische Und Physiologische Effekte
(1,3-14C2)Propanedioic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes, including malate dehydrogenase and succinate dehydrogenase. Additionally, (1,3-14C2)Propanedioic acid acid has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1,3-14C2)Propanedioic acid in lab experiments is its versatility as a starting material for the synthesis of a wide variety of organic compounds. Additionally, its ability to act as a pH buffer makes it useful in biochemical and physiological experiments. However, one limitation of using (1,3-14C2)Propanedioic acid acid is its toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving (1,3-14C2)Propanedioic acid. One area of interest is the development of new synthetic methods for producing (1,3-14C2)Propanedioic acid acid and its derivatives. Additionally, there is ongoing research into the biochemical and physiological effects of (1,3-14C2)Propanedioic acid acid, particularly its potential as a therapeutic agent for the treatment of various diseases. Finally, there is interest in developing new applications for (1,3-14C2)Propanedioic acid acid in industrial processes, such as the production of biodegradable plastics.
Synthesemethoden
There are several methods for synthesizing (1,3-14C2)Propanedioic acid, but the most commonly used method involves the reaction of chloroacetic acid with potassium cyanide. The reaction produces potassium malonate, which is then hydrolyzed to yield (1,3-14C2)Propanedioic acid acid. Another method involves the reaction of acetic anhydride with potassium cyanide, which produces diacetoacetic acid. This acid can be further hydrolyzed to yield (1,3-14C2)Propanedioic acid acid.
Wissenschaftliche Forschungsanwendungen
(1,3-14C2)Propanedioic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, ketones, and aldehydes. Additionally, (1,3-14C2)Propanedioic acid acid is used as a pH buffer in biochemical and physiological experiments.
Eigenschaften
CAS-Nummer |
13878-08-5 |
|---|---|
Produktname |
(1,3-14C2)Propanedioic acid |
Molekularformel |
C3H4O4 |
Molekulargewicht |
108.05 g/mol |
IUPAC-Name |
(1,3-14C2)propanedioic acid |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+2,3+2 |
InChI-Schlüssel |
OFOBLEOULBTSOW-FTOQCNSHSA-N |
Isomerische SMILES |
C([14C](=O)O)[14C](=O)O |
SMILES |
C(C(=O)O)C(=O)O |
Kanonische SMILES |
C(C(=O)O)C(=O)O |
Synonyme |
MALONIC ACID, [1,3-14C] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



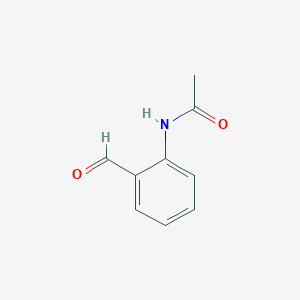
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
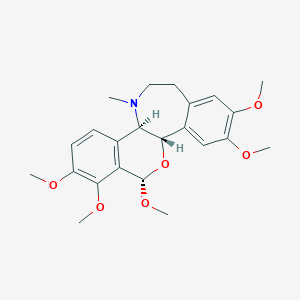
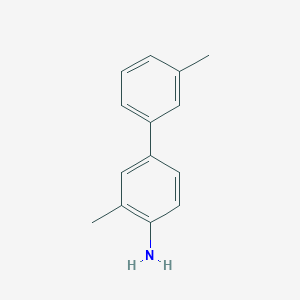
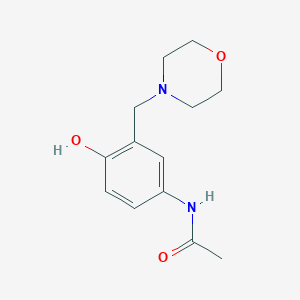
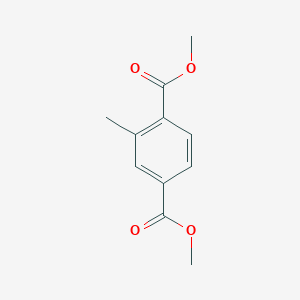
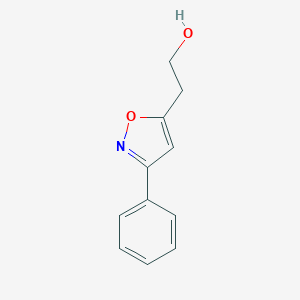
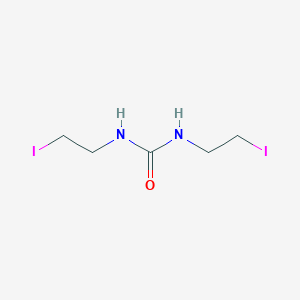
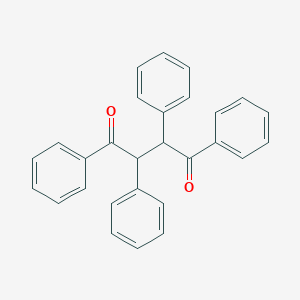
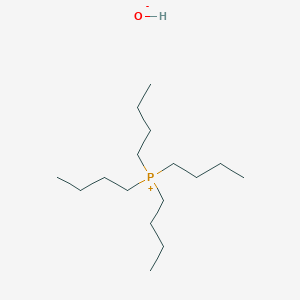
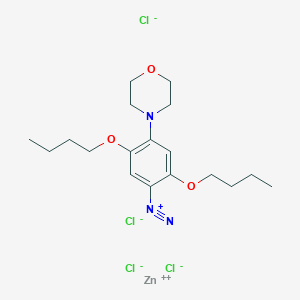
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
